molecular formula C21H30ClN3O B6092550 1-(4-chlorophenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopropanecarboxamide

1-(4-chlorophenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopropanecarboxamide

Cat. No.: B6092550
M. Wt: 375.9 g/mol
InChI Key: YJIZJIIIWZEXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopropanecarboxamide is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as CPP-115 and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of CPP-115 involves the inhibition of GABA transaminase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing the levels of GABA, CPP-115 can reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
CPP-115 has been shown to have various biochemical and physiological effects in the brain. It can increase the levels of GABA in the brain and reduce neuronal excitability. It can also modulate the activity of other neurotransmitters such as dopamine and glutamate, which can have an impact on various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPP-115 in lab experiments is its potent inhibitory effect on GABA transaminase. This makes it a valuable tool for studying the role of GABA in various neurological disorders. However, one limitation of using CPP-115 is that it can also inhibit other enzymes in the brain, which can have unintended effects on neuronal activity.

Future Directions

There are numerous future directions for the study of CPP-115. One potential application is in the treatment of epilepsy, where it has shown promise as a potential anticonvulsant. It could also be used in the treatment of addiction and anxiety disorders, where it has been shown to have anxiolytic effects. Furthermore, the study of CPP-115 could lead to a better understanding of the role of GABA in various neurological disorders and the development of new therapies.

Synthesis Methods

The synthesis of CPP-115 involves the reaction of 1-(4-chlorophenyl)cyclopropanecarboxylic acid with N-(1'-methyl-1,4'-bipiperidin-3-yl)amine. The reaction is carried out under specific conditions, and the resulting compound is purified using various techniques.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a calming effect and reduce seizures.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClN3O/c1-24-13-8-19(9-14-24)25-12-2-3-18(15-25)23-20(26)21(10-11-21)16-4-6-17(22)7-5-16/h4-7,18-19H,2-3,8-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIZJIIIWZEXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC(C2)NC(=O)C3(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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